

Application Notes and Protocols: Evaluating Hexapeptide-10 in 3D Skin Equivalent Models

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Compound of Interest		
Compound Name:	Hexapeptide-10	
Cat. No.:	B1673154	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-10, commercially known as Serilesine®, is a synthetic peptide that mimics a sequence of the protein laminin, a key component of the dermo-epidermal junction (DEJ).[1][2] This crucial interface between the epidermis and the dermis provides structural integrity to the skin. With age, the cohesion of the DEJ weakens, leading to a loss of firmness and the formation of wrinkles. **Hexapeptide-10** has been developed to counteract this process by reinforcing the DEJ.[1][3]

These application notes provide detailed protocols for utilizing three-dimensional (3D) human skin equivalent (HSE) models to evaluate the efficacy of **Hexapeptide-10**. 3D skin models offer a physiologically relevant in vitro platform for studying the effects of active ingredients on skin structure and function, providing a valuable tool for research, development, and screening of cosmetic and dermatological products.[4]

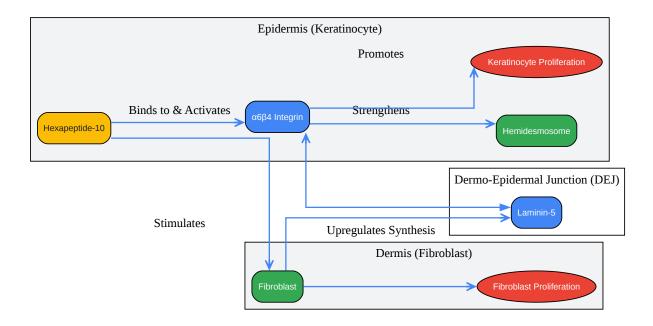
Mechanism of Action

Hexapeptide-10 exerts its effects by stimulating the synthesis of key proteins that are essential for the integrity of the dermo-epidermal junction. Its primary mechanism involves increasing the production of laminin-5 and α 6-integrin. Laminin-5 is a crucial component of the basement membrane, providing a scaffold for keratinocyte adhesion. α 6-integrin is a transmembrane receptor on keratinocytes that binds to laminin-5, forming hemidesmosomes, which are rivet-



like structures that anchor the epidermis to the dermis. By upregulating these proteins, **Hexapeptide-10** strengthens the connection between the two skin layers, leading to improved skin firmness and elasticity. In vitro studies have shown that **Hexapeptide-10** can boost the proliferation of keratinocytes by 38% and fibroblasts by 75%.

Signaling Pathway of Hexapeptide-10 at the Dermo-Epidermal Junction



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Caption: Signaling pathway of **Hexapeptide-10** at the dermo-epidermal junction.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from treating 3D skin equivalent models with **Hexapeptide-10**, based on available in vitro and clinical data.



Table 1: In Vitro Efficacy of Hexapeptide-10

Parameter	Treatment Group	Expected Increase (vs. Control)	Method of Analysis
Keratinocyte Proliferation	Hexapeptide-10	+38%	Cell Counting (e.g., Trypan Blue Exclusion) or Ki-67 Staining
Fibroblast Proliferation	Hexapeptide-10	+75%	Cell Counting or Ki-67 Staining
Laminin-5 Expression	Hexapeptide-10	Significant Increase	Immunohistochemistry (IHC) / Western Blot
α6-Integrin Expression	Hexapeptide-10	Significant Increase	Immunohistochemistry (IHC) / Western Blot

Data derived from in-vitro studies on **Hexapeptide-10**.

Table 2: Clinical Efficacy of a Tripeptide/Hexapeptide Regimen (12 weeks)

Parameter	Average Percent Improvement (vs. Baseline)	Method of Assessment
Skin Firmness	37.2%	Physician Grading
Skin Radiance	44.8%	Physician Grading
Skin Plumpness	31.6%	Physician Grading
Fine Lines	27.7%	Physician Grading
Wrinkles	29.0%	Physician Grading
Sagging	29.0%	Physician Grading



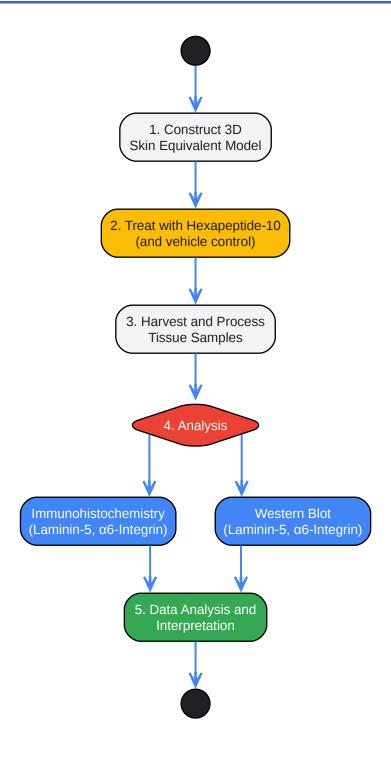
Results from a clinical study on an anti-aging regimen containing a tripeptide and a hexapeptide.

Experimental Protocols

The following are detailed protocols for evaluating the effects of **Hexapeptide-10** on 3D skin equivalent models.

Experimental Workflow





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Caption: Experimental workflow for evaluating **Hexapeptide-10** in 3D skin models.

Construction of 3D Full-Thickness Skin Equivalent Model

Methodological & Application





This protocol is a generalized procedure and may require optimization based on the specific cell lines and materials used.

Materials:

- Human dermal fibroblasts (HDFs)
- Human epidermal keratinocytes (HEKs)
- Fibroblast growth medium
- Keratinocyte growth medium
- Rat tail collagen type I
- Neutralizing solution (e.g., 1N NaOH)
- 10x Dulbecco's Modified Eagle Medium (DMEM)
- Cell culture inserts (e.g., 12-well format)
- · Culture plates

- Dermal Equivalent Preparation:
 - 1. Culture HDFs to 80-90% confluency.
 - 2. Prepare a collagen solution on ice by mixing rat tail collagen type I, 10x DMEM, and sterile water.
 - 3. Neutralize the collagen solution with the neutralizing solution until a physiological pH is reached (a color change to pink/orange is indicative).
 - 4. Harvest HDFs and resuspend them in the neutralized collagen solution at a density of approximately 2.5 x 10⁴ cells/mL.



- 5. Dispense the cell-collagen mixture into cell culture inserts and allow to gel at 37°C for 1-2 hours.
- 6. Submerge the dermal equivalents in fibroblast growth medium and culture for 5-7 days to allow for contraction.
- Epidermal Seeding and Differentiation:
 - 1. Culture HEKs to 70-80% confluency.
 - 2. Harvest HEKs and seed them onto the surface of the contracted dermal equivalents at a density of approximately 5 x 10^5 cells/insert.
 - 3. Culture the seeded constructs submerged in keratinocyte growth medium for 2-4 days.
 - 4. Induce epidermal differentiation by lifting the constructs to the air-liquid interface. This involves feeding the constructs only from the basolateral side, with the apical surface exposed to air.
 - 5. Culture at the air-liquid interface for 10-14 days, changing the medium every 2-3 days.

Treatment with Hexapeptide-10

Materials:

- **Hexapeptide-10** (Serilesine®) solution
- Vehicle control (the same solvent used for the Hexapeptide-10 solution)
- Culture medium for 3D skin models

- Prepare different concentrations of Hexapeptide-10 in the culture medium. A typical concentration range for in vitro studies is 0.0001% to 0.005%.
- Prepare a vehicle control using the same concentration of the solvent as in the highest concentration of **Hexapeptide-10**.



- After the 3D skin models have been established (e.g., after 10-14 days at the air-liquid interface), replace the culture medium with the medium containing the different concentrations of Hexapeptide-10 or the vehicle control.
- Treat the models for a specified period, for example, 48-72 hours, refreshing the medium daily.

Immunohistochemistry (IHC) for Laminin-5 and α 6-Integrin

Materials:

- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Sucrose solutions (15% and 30% in PBS)
- Optimal cutting temperature (OCT) compound
- Cryostat
- Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
- Primary antibodies:
 - Rabbit anti-Laminin-5 antibody
 - Mouse anti-Integrin α6 antibody
- Fluorochrome-conjugated secondary antibodies:
 - Goat anti-rabbit IgG (e.g., Alexa Fluor 594)
 - Goat anti-mouse IgG (e.g., Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining



- Mounting medium
- Microscope slides
- Fluorescence microscope

- Tissue Preparation:
 - 1. Fix the 3D skin models in 4% PFA for 2-4 hours at 4°C.
 - 2. Wash the tissues with PBS.
 - 3. Cryoprotect the tissues by sequential incubation in 15% and 30% sucrose solutions until they sink.
 - 4. Embed the tissues in OCT compound and freeze.
 - 5. Cut 10-12 μm thick sections using a cryostat and mount them on microscope slides.
- Immunostaining:
 - 1. Rehydrate the sections in PBS.
 - 2. Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.
 - 3. Block non-specific binding with the blocking solution for 1 hour at room temperature.
 - 4. Incubate the sections with the primary antibodies (diluted in blocking solution) overnight at 4°C.
 - 5. Wash the sections three times with PBS.
 - 6. Incubate with the corresponding fluorochrome-conjugated secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
 - 7. Wash the sections three times with PBS.



- 8. Counterstain the nuclei with DAPI for 5 minutes.
- 9. Wash the sections with PBS.
- 10. Mount the coverslips using an appropriate mounting medium.
- Imaging and Analysis:
 - 1. Visualize the sections using a fluorescence microscope.
 - 2. Capture images of the dermo-epidermal junction.
 - 3. Quantify the fluorescence intensity of laminin-5 and α 6-integrin staining using image analysis software (e.g., ImageJ).

Western Blot for Laminin-5 and α6-Integrin

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-Laminin-5 antibody
 - Mouse anti-Integrin α6 antibody



- Antibody against a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagents
- Imaging system

- Protein Extraction:
 - 1. Separate the epidermis from the dermis of the 3D skin models.
 - 2. Homogenize the epidermal layer in ice-cold RIPA buffer.
 - 3. Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification and Sample Preparation:
 - 1. Determine the protein concentration of each lysate using the BCA protein assay.
 - 2. Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
- SDS-PAGE and Protein Transfer:
 - 1. Load equal amounts of protein per lane onto an SDS-PAGE gel.
 - 2. Run the gel to separate the proteins by size.
 - 3. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunodetection:
 - 1. Block the membrane with blocking buffer for 1 hour at room temperature.
 - 2. Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.



- 3. Wash the membrane three times with TBST.
- 4. Incubate with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection and Analysis:
 - 1. Apply the ECL detection reagents to the membrane.
 - 2. Capture the chemiluminescent signal using an imaging system.
 - 3. Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The use of 3D skin equivalent models provides a robust and ethically sound platform for substantiating the efficacy of active ingredients like **Hexapeptide-10**. The protocols outlined in these application notes offer a comprehensive framework for researchers to investigate the impact of **Hexapeptide-10** on the structural integrity of the dermo-epidermal junction. The expected outcomes, including increased expression of laminin-5 and α 6-integrin, will provide strong evidence for the skin firming and restructuring properties of this innovative peptide. These methods are crucial for the development and validation of advanced skincare and dermatological products.

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References

- 1. Hexapeptide-10 | Serilesine® | Cosmetic Ingredients Guide [ci.guide]
- 2. Serilesine® | Hexapeptide-10 | Ingredient | Cosmetic Ingredients Guide [ci.guide]



- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. The Importance of Mimicking Dermal-Epidermal Junction for Skin Tissue Engineering: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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